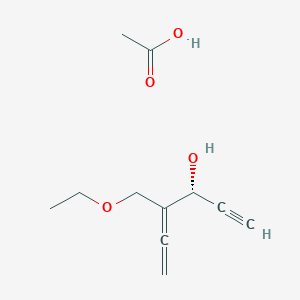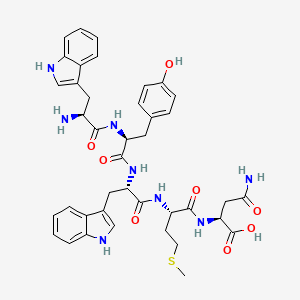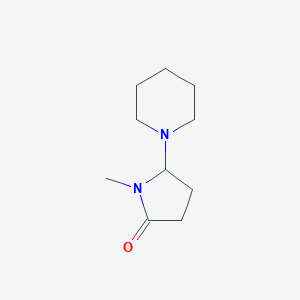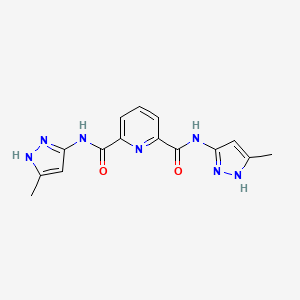methanone CAS No. 827316-90-5](/img/structure/B14229133.png)
[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl](4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone: is a complex organic compound that features a unique combination of indole, pyrazole, and piperazine moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Rhodium (III), and specific solvents to control the reaction pathways .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong nucleophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antiviral, antimicrobial, and anticancer agent .
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. It is being investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability .
作用機序
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .
類似化合物との比較
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone share the pyrazole moiety and exhibit similar chemical reactivity.
Indole Derivatives: Compounds like indole-3-acetic acid, which is a plant hormone, share the indole nucleus and have diverse biological activities.
Piperazine Derivatives: Compounds such as 1-(4-methylpiperazin-1-yl)ethanone are structurally similar and used in various pharmaceutical applications.
Uniqueness: The uniqueness of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone lies in its combination of three distinct moieties, which confer a wide range of chemical and biological properties.
特性
CAS番号 |
827316-90-5 |
|---|---|
分子式 |
C17H19N5O |
分子量 |
309.4 g/mol |
IUPAC名 |
(4-methylpiperazin-1-yl)-[2-(1H-pyrazol-5-yl)-1H-indol-4-yl]methanone |
InChI |
InChI=1S/C17H19N5O/c1-21-7-9-22(10-8-21)17(23)12-3-2-4-14-13(12)11-16(19-14)15-5-6-18-20-15/h2-6,11,19H,7-10H2,1H3,(H,18,20) |
InChIキー |
LKRRINOFPSYSPL-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=C3C=C(NC3=CC=C2)C4=CC=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, (1S,3R,4R)-2-oxabicyclo[2.2.2]oct-5-en-3-ylphenyl-](/img/structure/B14229050.png)
![(S)-2-[(R)-alpha-(Nitromethyl)-4-(trifluoromethyl)benzyl]cyclohexanone](/img/structure/B14229051.png)


![1-{4-[(Pyridin-2-yl)sulfanyl]pentanoyl}pyrrolidine-2,5-dione](/img/structure/B14229066.png)


![N-[2-(Ethenyloxy)ethyl]but-2-enethioamide](/img/structure/B14229089.png)
![2-[(Thiophen-2-yl)sulfanyl]-1H-pyrrole](/img/structure/B14229091.png)

![1,1',1''-[Benzene-1,3,5-triyltris(carbonyl-4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14229097.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-(2-pyridinyl)-](/img/structure/B14229111.png)


